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For researchers, scientists, and drug development professionals, understanding the specificity

of a kinase inhibitor is paramount to interpreting experimental results and advancing

therapeutic programs. This guide provides a comprehensive comparison of the in vitro kinase

selectivity of the potent AMP-activated protein kinase (AMPK) inhibitor, BAY-3827, against

other commonly used AMPK inhibitors, including SBI-0206965 and the widely known, less

selective Compound C (Dorsomorphin).

AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis,

making it a significant target in the research of metabolic diseases, cancer, and other

conditions.[1][2][3] Small molecule inhibitors are invaluable tools for elucidating the

physiological and pathological roles of AMPK. However, the utility of these inhibitors is directly

tied to their selectivity for AMPK over other kinases in the human kinome. Off-target effects can

lead to misinterpretation of experimental outcomes and potential toxicities in a therapeutic

context.

Quantitative Comparison of Inhibitor Potency and
Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of BAY-3827,

SBI-0206965, and Compound C against AMPK and a selection of their significant off-target

kinases. This data, compiled from in vitro kinase assays, provides a clear quantitative measure

of their relative potency and selectivity. Lower IC50 values indicate higher potency.
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Kinase Target BAY-3827 IC50 (nM)
SBI-0206965 IC50
(nM)

Compound C
(Dorsomorphin) Ki
(nM)

AMPK (α2β1γ1) 1.4[4] ~250-300[4] 109

RSK1 Potent Inhibition - -

RSK2 Potent Inhibition - -

RSK3 Potent Inhibition - -

RSK4 Potent Inhibition - -

ULK1 -
Similar potency to

AMPK
-

ULK2 -
Similar potency to

AMPK
-

ALK2 - - Significant Inhibition

ALK3 - - Significant Inhibition

ALK6 - - Significant Inhibition

VEGFR2 - - Significant Inhibition

Note: IC50 and Ki values are context-dependent and can vary based on assay conditions (e.g.,

ATP concentration). Data presented here is for comparative purposes.

Kinase Selectivity Profile
The following diagram illustrates the concept of kinase inhibitor selectivity. An ideal inhibitor

would potently inhibit the intended target (AMPK) with minimal activity against other kinases. In

contrast, a non-selective inhibitor interacts with multiple off-target kinases, potentially leading to

confounding biological effects.
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Conceptual diagram of kinase inhibitor selectivity.

Discussion of Comparative Data
BAY-3827 emerges as a highly potent and selective AMPK inhibitor, with an IC50 in the low

nanomolar range. While it demonstrates excellent selectivity across a broad panel of kinases, it

is important to note its potent inhibition of the p90 ribosomal S6 kinase (RSK) family (RSK1-4).
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For studies where RSK signaling is a relevant pathway, this off-target activity should be

carefully considered.

SBI-0206965 is also a potent AMPK inhibitor, though less so than BAY-3827. It was initially

developed as an inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and retains

inhibitory activity against both ULK1 and ULK2. This makes SBI-0206965 a less suitable tool

for specifically dissecting AMPK-dependent from ULK1/2-dependent processes in autophagy

research. However, it demonstrates a more favorable selectivity profile than Compound C.

Compound C (Dorsomorphin) is perhaps the most widely used AMPK inhibitor in historical

literature. However, it is now well-established to be a non-selective kinase inhibitor. Besides

AMPK, it potently inhibits bone morphogenetic protein (BMP) type I receptors (ALK2, ALK3,

and ALK6) and vascular endothelial growth factor receptor 2 (VEGFR2). This promiscuity can

lead to a variety of biological effects that are independent of AMPK inhibition, making data

interpretation challenging. Due to its poor selectivity, the use of Compound C as a specific

AMPK inhibitor is discouraged.

Experimental Protocols
The determination of inhibitor specificity is crucial and is typically performed using in vitro

kinase assays. A common method is the measurement of the phosphorylation of a substrate by

the target kinase in the presence of varying concentrations of the inhibitor.

In Vitro Kinase Inhibition Assay (Example Protocol)
Reaction Setup: A reaction mixture is prepared containing the purified kinase (e.g.,

recombinant human AMPK α2β1γ1), a specific peptide substrate (e.g., SAMS peptide), and a

kinase assay buffer.

Inhibitor Addition: The test compound (e.g., BAY-3827) is added to the reaction mixture at a

range of concentrations. A vehicle control (e.g., DMSO) is also included.

Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled,

e.g., [γ-33P]ATP).

Incubation: The reaction is allowed to proceed for a defined period at a controlled

temperature (e.g., 30°C).
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Reaction Termination and Detection: The reaction is stopped, and the amount of

phosphorylated substrate is quantified. For radiolabeled assays, this can be done by spotting

the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and

measuring the remaining radioactivity using a scintillation counter.

Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor

concentration relative to the vehicle control. The IC50 value is then determined by fitting the

data to a dose-response curve.

The following diagram illustrates a generalized workflow for assessing kinase inhibitor

selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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